N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide
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Overview
Description
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole core with an ethyl group at the nitrogen atom, a ketone at the 2-position, and a phenylpropanamide moiety at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available indole derivatives.
Step 1 Alkylation: The nitrogen atom of the indole is alkylated using ethyl halides under basic conditions to introduce the ethyl group.
Step 2 Oxidation: The 2-position of the indole is oxidized to form the ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Step 3 Amide Formation: The 5-position of the indole is functionalized with a phenylpropanamide group through an amide coupling reaction. This can be achieved using reagents like carbodiimides (e.g., DCC) in the presence of a base.
Industrial Production Methods
Industrial production of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:
Catalyst Optimization: Using catalysts to improve reaction efficiency.
Process Scaling: Adapting the reaction conditions for large-scale production.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation at the indole ring, potentially forming quinone derivatives.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenylpropanamide derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Receptor Binding: Investigated for binding to various biological receptors.
Medicine
Drug Development: Explored as a lead compound for developing new pharmaceuticals.
Anticancer Activity: Potential anticancer properties due to its ability to interfere with cell proliferation.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s indole core allows it to fit into the active sites of enzymes or bind to receptors, thereby modulating their activity. The phenylpropanamide moiety can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-methoxybenzamide
- N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethoxybenzamide
Uniqueness
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide is unique due to its specific substitution pattern on the indole ring and the presence of the phenylpropanamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-2-21-17-10-9-16(12-15(17)13-19(21)23)20-18(22)11-8-14-6-4-3-5-7-14/h3-7,9-10,12H,2,8,11,13H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTRSIXYOFSEKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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